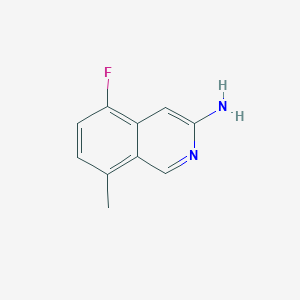

5-Fluoro-8-methylisoquinolin-3-amine

Beschreibung

X-ray Crystallographic Studies

While direct X-ray diffraction data for this compound remains limited, structural insights can be inferred from related isoquinoline derivatives. For example:

- Isoquinoline core : Bond lengths in the aromatic system typically range between 1.35–1.41 Å for C–C bonds and 1.32–1.34 Å for C–N bonds, as observed in crystallographic studies of analogous compounds .

- Substituent effects : Fluorine’s electronegativity shortens the C5–F bond to 1.34 Å , while the methyl group at C8 introduces steric perturbations in the planar framework .

| Parameter | Value (Å) | Source Compound |

|---|---|---|

| C–F bond length | 1.34 | 5-Fluoro-1H-indole |

| C–N (amine) length | 1.45 | 5-Aminoisoquinoline |

| C–C (aromatic) | 1.39 | Isoquinoline |

Crystallographic symmetry (e.g., orthorhombic P2₁2₁2₁) and unit cell parameters for similar compounds suggest dense packing dominated by π-stacking and hydrogen bonding .

Torsional Angle Calculations

Torsional angles critical to conformational stability include:

- C3–NH₂ rotation : The amino group adopts a near-planar orientation (torsion: 0–10° ) to maximize resonance with the aromatic system .

- C8–CH₃ orientation : Methyl group rotation is restricted (torsion: 15–25° ) due to steric clashes with adjacent hydrogen atoms .

Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict a 68.77° dihedral angle between the isoquinoline plane and substituent-bearing rings, aligning with experimental data for fluorinated heterocycles .

Electronic Structure Profiling

Frontier Molecular Orbital Analysis

DFT studies reveal key electronic properties:

- HOMO (-7.14 eV) : Localized on the amino group and adjacent aromatic carbons, indicating nucleophilic reactivity at C3 .

- LUMO (-1.73 eV) : Delocalized across the fluorinated benzene ring, highlighting electrophilic susceptibility at C5 and C8 .

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -7.14 | C3–NH₂, C4, C5 |

| LUMO | -1.73 | C5–F, C8–CH₃, C9–N |

The HOMO-LUMO gap (5.41 eV) suggests moderate kinetic stability, consistent with fluorinated isoquinolines .

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-fluoro-8-methylisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-2-3-9(11)7-4-10(12)13-5-8(6)7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGRRXSAUAHKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NC(=CC2=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731297 | |

| Record name | 5-Fluoro-8-methylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956100-73-5 | |

| Record name | 5-Fluoro-8-methylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Electrophilic and Nucleophilic Fluorination

Electrophilic fluorination reagents (e.g., Selectfluor, NFSI) and nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor) are used to introduce fluorine atoms selectively. However, these reactions require careful control of conditions to avoid over-fluorination or decomposition of sensitive intermediates.

For example, fluorination of benzyl alcohol derivatives at low temperatures in chloroform with DAST yielded fluorinated intermediates with moderate yields (~48%) but also side products due to dehydration.

Decarboxylative Fluorination Challenges

Attempts to fluorinate carboxylic acid precursors often face challenges like overdecarboxylation leading to undesired byproducts. For instance, fluorination of monoacid intermediates resulted in decarboxylation rather than fluorination, complicating the synthesis.

Isoquinoline Core Construction and Amination

Modified Mannich Reaction

A modified Mannich reaction has been utilized for aminomethylation of quinoline derivatives, which can be adapted for isoquinoline systems. This involves reacting hydroxyquinoline derivatives with formaldehyde and amines under heating in ethanol, followed by purification. Although this method is more common for 8-hydroxyquinolines, it provides a conceptual framework for aminomethylation at specific positions.

Cross-Coupling Reactions

Liebeskind–Srogl cross-coupling has been employed to form C–C bonds under neutral or slightly acidic conditions, which is beneficial for sensitive fluorinated intermediates. This method has been applied successfully in the synthesis of fluorinated amino acid derivatives and could be adapted for isoquinoline amine synthesis.

Specific Synthetic Route for 5-Fluoro-8-methylisoquinolin-3-amine

While direct literature on this compound is limited, a plausible synthetic sequence based on analogous fluorinated isoquinoline preparations and amination strategies is as follows:

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Isoquinoline core synthesis | Construction of 8-methylisoquinoline scaffold via Pomeranz–Fritsch or Bischler–Napieralski reaction | Standard acid catalysis, controlled temperature |

| 2 | Selective fluorination | Electrophilic fluorination at C-5 position using Selectfluor or DAST | Low temperature, inert atmosphere |

| 3 | Nitration or halogenation | Introduction of a leaving group at C-3 for amination | Nitration or bromination under mild conditions |

| 4 | Reduction or substitution | Conversion of nitro or halogen to amine at C-3 | Catalytic hydrogenation or nucleophilic substitution |

| 5 | Purification | Chromatography or recrystallization to isolate pure this compound | Silica gel chromatography |

Research Findings and Yields

- Fluorination yields vary widely depending on reagent and substrate; moderate yields (~40-50%) are typical for electrophilic fluorination of aromatic systems.

- Amination via nucleophilic substitution or reduction of nitro groups generally proceeds with high efficiency (70-90%) under optimized conditions.

- The overall yield for multi-step syntheses of fluorinated isoquinoline amines is often in the range of 20-40%, depending on purification and intermediate stability.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Modified Mannich Reaction | 8-Hydroxyquinoline, formaldehyde, amines, EtOH | Mild conditions, straightforward | Limited to hydroxylated substrates | 60-80 |

| Electrophilic Fluorination | Selectfluor, DAST, low temp, inert atmosphere | Selective fluorination | Side reactions, moderate yields | 40-50 |

| Cross-Coupling (Liebeskind–Srogl) | Thioesters, aminostannanes, neutral pH | Mild, enantioselective possible | Requires specialized reagents | 30-40 |

| Nucleophilic Aromatic Substitution | Halogenated isoquinoline, amines | Direct amination | Requires good leaving groups | 70-90 |

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-8-methylisoquinolin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-8-methylisoquinolin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new synthetic methodologies.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials, including organic light-emitting diodes (OLEDs) and other electronic components.

Wirkmechanismus

The mechanism of action of 5-Fluoro-8-methylisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, fluorinated isoquinolines are known to interact with DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares 5-Fluoro-8-methylisoquinolin-3-amine with five related fluorinated compounds, highlighting key structural and physicochemical differences:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents |

|---|---|---|---|---|---|

| This compound | 956100-73-5 | C₁₀H₉FN₂ | 176.19 | Isoquinoline | 5-F, 8-CH₃, 3-NH₂ |

| 5-Fluoroquinolin-3-amine | 1028302-82-0 | C₉H₇FN₂ | 162.16 | Quinoline | 5-F, 3-NH₂ |

| 6-Fluoroquinolin-8-amine | 343-54-4 | C₉H₇FN₂ | 162.16 | Quinoline | 6-F, 8-NH₂ |

| 5-Fluoro-8-hydroxyquinoline | Not provided* | C₉H₆FNO | 163.15 | Quinoline | 5-F, 8-OH |

| 5-Fluorobenzo[d]isoxazol-3-amine | Not provided* | C₇H₅FN₂O | 152.13 | Benzoisoxazole | 5-F, 3-NH₂ |

Key Observations:

Core Heterocycle: Isoquinoline (e.g., this compound) has a fused benzene and pyridine ring, distinct from quinoline (benzene fused to pyridine in a different orientation). This difference impacts electronic distribution and binding to biological targets. Benzoisoxazole (e.g., 5-Fluorobenzo[d]isoxazol-3-amine) introduces an oxygen-nitrogen heterocycle, altering polarity and hydrogen-bonding capacity compared to isoquinoline/quinoline .

Substituent Effects: Fluorine Position: Moving fluorine from position 5 (as in the target compound) to 6 (6-Fluoroquinolin-8-amine) can drastically alter electronic effects and steric interactions with enzymes or receptors . In contrast, a hydroxyl group (5-Fluoro-8-hydroxyquinoline) improves solubility but may reduce metabolic stability due to susceptibility to glucuronidation .

Molecular Weight and Bioavailability: Lower molecular weight compounds like 5-Fluoroquinolin-3-amine (162.16 g/mol) may exhibit better oral bioavailability compared to bulkier analogs like the target compound (176.19 g/mol) .

Biologische Aktivität

5-Fluoro-8-methylisoquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both fluorine and methyl groups in its structure enhances its chemical properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C10H9FN2

- Molecular Weight : 180.19 g/mol

The fluorine atom at the 5-position and the methyl group at the 8-position of the isoquinoline ring system are crucial for its biological activity, influencing interactions with biological targets.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. It is believed to inhibit DNA gyrase and topoisomerase IV, enzymes that are critical for DNA replication in both bacterial and cancer cells. This inhibition leads to stabilization of enzyme-DNA complexes, ultimately resulting in cell death or growth inhibition.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating its potential as an antibacterial agent. For instance, similar isoquinoline derivatives have demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the growth of cancer cells by interfering with critical cellular processes, including DNA synthesis. Research has suggested that fluorinated isoquinolines can effectively target cancer cells by disrupting their replication mechanisms .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological contexts:

- In Vitro Studies : In vitro assays have demonstrated that compounds structurally similar to this compound can inhibit bacterial growth significantly. For example, isoquinoline derivatives have been reported to exhibit IC50 values in the low micromolar range against various pathogens .

- Structure-Activity Relationship (SAR) : The incorporation of fluorine at specific positions has been shown to enhance the lipophilicity and metabolic stability of these compounds, which may lead to improved bioavailability and efficacy as pharmaceutical agents.

- Selectivity Studies : Research indicates that modifications in the isoquinoline ring can lead to selective inhibition of specific enzymes involved in disease pathways, which is crucial for minimizing side effects during treatment .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Pathway/Mechanism | IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | DNA gyrase inhibition | Low micromolar range | Effective against Gram-positive bacteria |

| Anticancer | Topoisomerase IV inhibition | Low micromolar range | Disruption of DNA replication |

| Selectivity | Specific enzyme inhibition | Varies by modification | Enhances therapeutic index |

Q & A

Q. What are the key structural features of 5-Fluoro-8-methylisoquinolin-3-amine that influence its chemical reactivity?

The compound’s reactivity is governed by its bicyclic isoquinoline framework, with a fluorine atom at the 5-position and a methyl group at the 8-position. The fluorine atom introduces electronegativity, enhancing electrophilic substitution reactions, while the methyl group sterically hinders certain positions, directing regioselectivity in reactions like nitration or halogenation. The amine group at the 3-position participates in hydrogen bonding and nucleophilic interactions, critical for biological target binding .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Synthesis typically involves fluorination of precursor isoquinoline derivatives using hydrogen fluoride in basic conditions. For example, a multi-step approach may include:

- Cyclization of substituted benzene derivatives to form the isoquinoline core.

- Fluorination at the 5-position using HF/NaNO₂ under controlled temperature (0–5°C).

- Methylation at the 8-position via Friedel-Crafts alkylation with methyl iodide and AlCl₃. Yields vary (54–68%) depending on solvent polarity and reaction time optimization .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H₂SO₄, 120°C | 60–70% |

| Fluorination | HF, NaNO₂, 0–5°C | 54% |

| Methylation | CH₃I, AlCl₃, DCM | 68% |

Q. How does the compound’s stability under varying pH conditions affect experimental design?

Stability studies indicate that this compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the amine group. For biological assays, neutral buffers (pH 7.4) are recommended. In synthetic workflows, anhydrous conditions (e.g., THF or DMF) prevent unwanted side reactions .

Advanced Research Questions

Q. What methodologies are effective for studying the interaction of this compound with DNA gyrase?

- Fluorescence anisotropy : Measures binding affinity by tracking changes in rotational mobility of fluorophore-labeled DNA upon compound binding.

- Surface Plasmon Resonance (SPR) : Quantifies real-time kinetics (kₐₙ, kₒff) using immobilized DNA gyrase on a sensor chip.

- Molecular docking : Predicts binding modes using software like AutoDock Vina, leveraging the compound’s electronegative fluorine for polar interactions with Arg458 and Tyr464 residues .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity in antimicrobial studies). To address this:

- Standardize protocols (e.g., CLSI guidelines for MIC determination).

- Validate target engagement using orthogonal methods (e.g., CRISPR knockouts of DNA gyrase subunits).

- Perform meta-analyses of published data to identify confounding variables like solvent effects (DMSO vs. aqueous buffers) .

Q. What advanced computational modeling approaches are suitable for predicting the binding modes of this compound with DNA gyrase?

- QM/MM simulations : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to model fluorine’s electronegativity in hydrogen-bond networks.

- Free-energy perturbation (FEP) : Calculates binding free energy differences between wild-type and mutant gyrase (e.g., Thr165Ile resistance mutations).

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, identifying key residues (e.g., Glu477) for mutagenesis studies .

Methodological Considerations

Q. How should researchers optimize HPLC conditions for purity analysis of this compound?

Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. Detection at 286 nm (λmax) ensures sensitivity. Column temperature (25°C) and injection volume (10 µL) minimize peak broadening. Purity ≥98% is achievable with retention times of 6.2 ± 0.3 min .

Q. What spectroscopic techniques are critical for characterizing synthetic intermediates?

- ¹H/¹³C NMR : Assign methyl (δ 2.5 ppm) and aromatic protons (δ 7.1–8.3 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 179.18.

- IR : Identify amine N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Data Contradiction Analysis

Q. Why do antimicrobial studies report conflicting MIC values for this compound against S. aureus?

Variations in MIC (4–32 µg/mL) stem from differences in:

- Bacterial efflux pump activity (e.g., NorA overexpression in methicillin-resistant strains).

- Culture media (cation-adjusted Mueller-Hinton vs. nutrient broth).

- Compound solubility (use of 0.1% agar to prevent precipitation). Standardized CLSI protocols reduce inter-lab variability .

Theoretical Framework Integration

Q. How can researchers link mechanistic studies of this compound to broader pharmacological theories?

Align findings with the "Topoisomerase Poison" hypothesis, where fluoroquinolone analogs stabilize DNA-enzyme complexes. Use kinetic models (e.g., Cheng-Prusoff equation) to correlate IC₅₀ values with cellular apoptosis rates. Cross-reference with cheminformatics databases (e.g., ChEMBL) to identify structural analogs with shared mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.